molecular formula C28H28FN3O3 B2862979 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one CAS No. 1018162-35-0

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one

Cat. No. B2862979
CAS RN: 1018162-35-0
M. Wt: 473.548
InChI Key: NBOSBXYMZWVJCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C28H28FN3O3. It contains a benzimidazole ring, which is a fused aromatic ring structure consisting of a benzene ring and an imidazole ring . The compound also contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and one carbonyl group .


Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . Pyrrolidinone derivatives can undergo reactions at the carbonyl group, such as reduction to form pyrrolidines .

Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology. The structural similarity to other compounds with known anticancer properties suggests that it may inhibit the growth of cancer cells. For instance, derivatives of the pyrrolidin-2-one have been evaluated for their anticancer potential using MCF-7 cell lines . This indicates that our compound could also be tested against various cancer cell lines to determine its efficacy in inhibiting tumor growth.

Antimicrobial Potential

Compounds with benzimidazole as part of their structure have been associated with antimicrobial activity. This makes the compound a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Antioxidant Properties

The oxidative stress response in biological systems is a key area of research, particularly in the context of aging and degenerative diseases. The compound’s structure, which includes a benzimidazole moiety, is known to possess antioxidant properties, suggesting its potential use in combating oxidative stress-related damage .

Neuroprotective Effects

Neurodegenerative diseases are a growing concern, and research into neuroprotective agents is vital. The compound’s ability to interact with acetylcholinesterase (AchE) suggests potential applications in the treatment of diseases like Alzheimer’s, where AchE inhibitors play a therapeutic role .

Anti-inflammatory Activity

Inflammation is a common pathological process underlying many diseases. The compound’s structural features suggest that it may have anti-inflammatory properties, which could be harnessed to develop new treatments for chronic inflammatory conditions .

Behavioral and Cognitive Studies

The interaction of this compound with the cholinergic nervous system implies potential applications in behavioral and cognitive research. It could be used to study the effects of AchE inhibition on behavior and cognition, providing insights into the functioning of the nervous system .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment.

Future Directions

The compound could be of interest for further study, given the known biological activities of many benzimidazole and pyrrolidinone derivatives . Future research could focus on exploring its potential biological activities and developing methods for its synthesis.

properties

IUPAC Name

4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-18-11-12-22(13-19(18)2)35-17-21(33)16-32-26-10-6-4-8-24(26)30-28(32)20-14-27(34)31(15-20)25-9-5-3-7-23(25)29/h3-13,20-21,33H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOSBXYMZWVJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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